molecular formula C27H42N7O19P3S B1246005 trans-3-methylglutaconyl-CoA

trans-3-methylglutaconyl-CoA

Cat. No.: B1246005
M. Wt: 893.6 g/mol
InChI Key: ZMMFWDHIXCPOHZ-XRYKKJIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-3-Methylglutaconyl-CoA (trans-3MGC CoA) is an essential intermediate in the mitochondrial leucine catabolism pathway, where it is enzymatically hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-methylglutaconyl-CoA hydratase (AUH) . This metabolite is of significant research interest due to its intrinsic chemical instability and its role in a growing number of inborn errors of metabolism (IEMs). In primary IEMs, such as deficiencies in AUH or HMG-CoA lyase (HMGCL), the accumulation of trans-3MGC CoA leads to a series of non-enzymatic chemical reactions . These include its isomerization to cis-3MGC CoA, which is structurally predisposed to undergo intramolecular cyclization, resulting in the formation of a reactive cyclic anhydride and the release of free CoA . This reactive anhydride has two primary fates: hydrolysis to form cis-3-methylglutaconic acid (which is excreted in urine, a condition known as 3MGC aciduria) or non-enzymatic acylation of lysine residues on proteins, a modification termed protein 3MGCylation . The study of this metabolite is therefore crucial for understanding the pathophysiological mechanisms behind the phenotypic features observed in these disorders, which may be linked to aberrant protein acylation . Furthermore, trans-3MGC CoA is a key compound for investigating "secondary 3MGC acidurias," a group of nearly twenty disparate IEMs affecting mitochondrial energy metabolism . In these secondary disorders, a functional leucine catabolism pathway is present, but a blockage in the electron transport chain or TCA cycle leads to the accumulation of acetyl-CoA. This acetyl-CoA is diverted through a novel metabolic route, the "acetyl-CoA diversion pathway," where it is condensed into acetoacetyl-CoA and subsequently into HMG-CoA. The reversible enzyme AUH then dehydrates HMG-CoA back to trans-3MGC CoA . As this metabolite accumulates, it undergoes the same non-enzymatic reactions, providing a biochemical explanation for the 3MGC aciduria observed in these conditions. Researchers utilize this compound to model these metabolic dysfunctions in vitro, to study the kinetics and equilibrium of the AUH enzyme, and to investigate the mechanisms and consequences of non-enzymatic protein 3MGCylation, which is a substrate for the mitochondrial deacylase sirtuin 4 .

Properties

Molecular Formula

C27H42N7O19P3S

Molecular Weight

893.6 g/mol

IUPAC Name

(E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-2-enoic acid

InChI

InChI=1S/C27H42N7O19P3S/c1-14(8-17(36)37)9-18(38)57-7-6-29-16(35)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-21(52-54(42,43)44)20(39)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h8,12-13,15,20-22,26,39-40H,4-7,9-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b14-8+/t15-,20-,21-,22+,26-/m1/s1

InChI Key

ZMMFWDHIXCPOHZ-XRYKKJIBSA-N

SMILES

CC(=CC(=O)O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

C/C(=C\C(=O)O)/CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(=CC(=O)O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving Trans 3 Methylglutaconyl Coa

Leucine (B10760876) Catabolism Pathway: Primary Route of trans-3-Methylglutaconyl-CoA Formation

The catabolism of leucine, a branched-chain amino acid, is a multi-step process occurring within the mitochondria, which ultimately yields acetyl-CoA and acetoacetate (B1235776). nih.govnih.gov trans-3-MGC-CoA is a key intermediate in this pathway. researchgate.net

The initial steps of leucine breakdown involve its conversion to 3-methylcrotonyl-CoA. This process begins with the transamination of leucine to α-ketoisocaproate, catalyzed by branched-chain aminotransferase (BCAT). nih.govresearchgate.net Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex facilitates the oxidative decarboxylation of α-ketoisocaproate to form isovaleryl-CoA. nih.govresearchgate.net The final step in this precursor pathway is the dehydrogenation of isovaleryl-CoA by isovaleryl-CoA dehydrogenase, which produces 3-methylcrotonyl-CoA. researchgate.net

The formation of trans-3-MGC-CoA is catalyzed by the biotin-dependent mitochondrial enzyme, 3-methylcrotonyl-CoA carboxylase (3MCCCase). wikipedia.orgresearchgate.net This enzyme facilitates the ATP-dependent carboxylation of 3-methylcrotonyl-CoA. nih.govwikipedia.org The reaction involves the transfer of a carboxyl group from bicarbonate to the substrate, yielding trans-3-MGC-CoA. wikipedia.org 3MCCCase is a heterodimeric enzyme composed of α and β subunits, encoded by the MCCC1 and MCCC2 genes, respectively. researchgate.netwikipedia.org

Following its synthesis, trans-3-MGC-CoA is hydrated to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). medlineplus.govuniprot.org This reversible reaction is catalyzed by the enzyme 3-methylglutaconyl-CoA hydratase (AUH), which is encoded by the AUH gene. medlineplus.govwikipedia.org This enzyme is responsible for the fifth step in the breakdown of leucine. medlineplus.gov Deficiencies in AUH activity can lead to the accumulation of 3-methylglutaconyl-CoA. wikipedia.org

HMG-CoA is a pivotal molecule with several metabolic fates. In the context of leucine catabolism, HMG-CoA is cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate. nih.govcreative-proteomics.com These products can then enter the citric acid cycle for energy production or be used in the synthesis of other molecules. creative-proteomics.com For instance, acetyl-CoA is a precursor for fatty acid synthesis, while acetoacetate is a ketone body. creative-proteomics.commdpi.com HMG-CoA is also a key intermediate in the mevalonate pathway for cholesterol and isoprenoid biosynthesis, where it is acted upon by HMG-CoA reductase. apexbt.comnih.gov

Alternative Biosynthetic Routes to this compound

While the catabolism of leucine is the primary source of trans-3-MGC-CoA, an alternative pathway can synthesize this intermediate, particularly under conditions of mitochondrial stress.

In situations of impaired mitochondrial function, such as defects in the electron transport chain, the normal processing of acetyl-CoA through the citric acid cycle can be hindered. nih.govnih.gov This can lead to an accumulation of acetyl-CoA within the mitochondria. nih.gov Under these circumstances, a pathway known as the "acetyl-CoA diversion pathway" can be activated, leading to the de novo synthesis of trans-3-MGC-CoA from acetyl-CoA. nih.govnih.gov

This pathway involves a series of enzymatic steps. First, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This is followed by the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to yield HMG-CoA, a reaction catalyzed by HMG-CoA synthase. nih.gov In a reversal of its role in leucine catabolism, 3-methylglutaconyl-CoA hydratase (AUH) can then dehydrate HMG-CoA to form trans-3-MGC-CoA. researchgate.netmdpi.comnih.gov This alternative route provides a mechanism for the production of trans-3-MGC-CoA independent of leucine breakdown. nih.gov

Dehydration of HMG-CoA by AUH in Specific Metabolic Contexts

The enzyme 3-methylglutaconyl-CoA hydratase (AUH) is a bifunctional protein, exhibiting both hydratase and RNA-binding activities. wikipedia.orgprospecbio.com Its hydratase function is a critical step in the catabolism of leucine, where it catalyzes the reversible hydration of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). uniprot.orgmedlineplus.gov However, in certain metabolic states, the reverse reaction, the dehydration of HMG-CoA to this compound, becomes significant. nih.govnih.gov This occurs when there is an accumulation of HMG-CoA, a condition that can arise from inborn errors of metabolism affecting downstream enzymes in the leucine degradation pathway. nih.govmdpi.com

Metabolism in Non-Human Organisms

Bacterial Pathways Involving this compound

In some anaerobic bacteria, this compound is a key intermediate in fermentation pathways. For instance, in Clostridium symbiosum, glutaconyl-CoA decarboxylase, a biotin-dependent sodium-ion-translocating enzyme, catalyzes the decarboxylation of glutaconyl-CoA to crotonyl-CoA. frontiersin.org

Plant Branched-Chain Amino Acid Catabolism and 3-Methylglutaconyl-CoA Hydratase

In plants, the catabolism of branched-chain amino acids (BCAAs), including leucine, provides an alternative energy source, particularly during periods of carbohydrate limitation. nih.govumich.edu The breakdown of BCAAs supplies electrons to the respiratory chain and intermediates for the tricarboxylic acid cycle. nih.gov The enzyme 3-methylglutaconyl-CoA hydratase plays a crucial role in the mitochondrial degradation of leucine in plants. umich.eduresearchgate.net Studies in Arabidopsis thaliana have identified that this enzyme catalyzes the dehydration of 3-hydroxymethylglutaryl-CoA to 3-methylglutaconyl-CoA. umich.edu Knockout of the gene encoding this enzyme leads to accelerated senescence and an accumulation of BCAAs, indicating its importance not only in leucine degradation but also potentially in the catabolism of isoleucine and valine. nih.govumich.edu

Microbial Decarboxylation Pathways

In the bacterium Myxococcus xanthus, an alternative pathway for the biosynthesis of isovaleryl-CoA involves the decarboxylation of 3-methylglutaconyl-CoA. nih.gov The enzyme responsible for this reaction is 3-methylglutaconyl coenzyme A (CoA) decarboxylase, also known as AibA/AibB. nih.govnih.gov This enzyme catalyzes the conversion of 3-methylglutaconyl-CoA to 3,3-dimethylacrylyl-CoA. nih.gov This pathway provides a complementary strategy for the production of isovaleryl-CoA-derived metabolites when the primary degradation pathway of leucine is not active. nih.gov

Metabolism of this compound in Non-Human Organisms
Organism TypePathwayKey EnzymeReactionSignificance
Anaerobic Bacteria (e.g., Clostridium symbiosum)FermentationGlutaconyl-CoA decarboxylaseDecarboxylation of glutaconyl-CoA to crotonyl-CoAEnergy metabolism
Plants (e.g., Arabidopsis thaliana)Branched-Chain Amino Acid Catabolism3-Methylglutaconyl-CoA hydrataseDehydration of 3-hydroxymethylglutaryl-CoA to 3-methylglutaconyl-CoAAlternative energy source
Bacteria (e.g., Myxococcus xanthus)Isovaleryl-CoA Biosynthesis3-Methylglutaconyl coenzyme A (CoA) decarboxylase (AibA/AibB)Decarboxylation of 3-methylglutaconyl-CoA to 3,3-dimethylacrylyl-CoAAlternative route for isovaleryl-CoA production

Enzymology of Trans 3 Methylglutaconyl Coa Metabolism

3-Methylglutaconyl-CoA Hydratase (AUH/3MGH)

3-Methylglutaconyl-CoA hydratase (EC 4.2.1.18), encoded by the AUH gene, is a crucial mitochondrial enzyme that catalyzes the fifth step in the degradation of leucine (B10760876). medchemexpress.comwikipedia.orgnih.gov This enzyme is also recognized for its bifunctional nature, possessing RNA-binding capabilities. wikipedia.orgnih.gov Deficiencies in AUH activity lead to the accumulation of upstream metabolites, resulting in the inherited metabolic disorder 3-methylglutaconic aciduria type I. wikipedia.orgnih.govmedlineplus.gov

Human AUH is a hexameric enzyme, structured as a dimer of trimers, with a molecular mass of approximately 32 kDa. wikipedia.org It belongs to the enoyl-CoA hydratase/isomerase superfamily and shares a similar structural fold with other members. wikipedia.org However, AUH distinguishes itself with a positively charged surface, in contrast to the typically negatively charged surfaces of other enzymes in this family. wikipedia.org The active site of AUH is formed by the interface of adjacent subunits within a trimer. wikipedia.org Specifically, it is a pocket created by the H2A-H3 alpha-helices and the H4A 310 helix of one subunit, and the H8 and H9 alpha-helices of the neighboring subunit. wikipedia.org In the bacterial homolog from Myxococcus xanthus, LiuC, the active site involves key residues such as Tyr231 and Arg69 for substrate positioning. nih.gov

The catalytic mechanism of AUH involves the hydration of the double bond in trans-3-methylglutaconyl-CoA to form (3S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govuniprot.org The reaction is believed to follow a typical crotonase acid-base mechanism. nih.gov In the bacterial enzyme LiuC, two glutamate (B1630785) residues, Glu112 and Glu132, are implicated in the catalysis of the dehydration of HMG-CoA. nih.gov This suggests that these residues act as the catalytic acid and base required for the addition or removal of a water molecule.

Kinetic studies of the purified human AUH have demonstrated its high affinity and activity towards (E)-3-methylglutaconyl-CoA. The enzyme also shows activity with other substrates, albeit to a lesser extent. The kinetic parameters for various substrates are detailed in the table below. nih.govuniprot.org While a specific optimal pH has not been definitively reported, enzymatic assays are typically conducted under conditions that support maximal activity.

SubstrateK_m (µM)V_max (µmol/min/mg)
(E)-3-Methylglutaconyl-CoA8.33.9
(E)-Glutaconyl-CoA2.41.1
3-Hydroxy-3-methylglutaryl-CoA22500.2
3-Methylcrotonyl-CoA347Not specified
Crotonyl-CoA121005.2
3-Hydroxybutanoyl-CoA55200Not specified

This table presents kinetic data for human 3-Methylglutaconyl-CoA Hydratase with various substrates. Data sourced from UniProt and a study by Mack et al. (2006). nih.govuniprot.org

The reaction catalyzed by AUH is reversible, meaning it can catalyze both the hydration of this compound to HMG-CoA and the dehydration of HMG-CoA back to this compound. nih.govuniprot.org However, under physiological conditions, the equilibrium strongly favors the hydration reaction. uniprot.org The reverse reaction, dehydration, occurs at a much lower rate in vitro. uniprot.org In certain metabolic dysfunctions, this reverse reaction can be driven, leading to an accumulation of this compound. nih.gov

Homologs of AUH are found across different biological kingdoms, with some notable differences.

Mammalian AUH: The human enzyme is a well-characterized hexameric protein with dual functions of hydration and RNA binding. wikipedia.org Its catalytic mechanism is thought to involve two active-site glutamate residues, similar to the paradigm crotonases. medchemexpress.com

Plant AUH: In Arabidopsis thaliana, the AUH homolog (encoded by gene At4g16800) is targeted to the mitochondria and displays kinetic features similar to its prokaryotic counterparts. umich.edunih.govresearchgate.net Alignments of plant AUH candidates reveal non-homologous N-terminal extensions that are absent in their bacterial homologs. umich.edunih.govresearchgate.net

Microbial AUH: The bacterial AUH from Pseudomonas putida is unique in that it utilizes a single active-site glutamate residue for the hydration of enoyl-CoAs. medchemexpress.com This contrasts with mammalian AUHs and other crotonases that use two. medchemexpress.com It is suggested that in these bacterial enzymes, a carboxylate group from the substrate functionally replaces the second active-site glutamate. medchemexpress.com The AUH homolog LiuC from Myxococcus xanthus surprisingly shows higher sequence and structural similarity to human AUH than to other bacterial forms. nih.gov

3-Methylcrotonyl CoA Carboxylase (3MCCCase)

3-Methylcrotonyl-CoA Carboxylase (EC 6.4.1.4) is a biotin-dependent mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to produce this compound. mdpi.com This reaction is the step immediately preceding the AUH-catalyzed hydration in the leucine degradation pathway. mdpi.com Therefore, 3MCCCase is responsible for generating the substrate for AUH. Deficiencies in 3MCCCase can lead to an accumulation of 3-methylcrotonyl-CoA and its derivatives.

Structure and Subunit Composition

3-Methylcrotonyl-CoA carboxylase (MCCase), a key enzyme in the metabolism of the amino acid leucine, is a complex mitochondrial enzyme. wikipedia.orgnih.gov In humans, this enzyme is a heteromeric protein, meaning it is composed of different protein subunits. wikipedia.orgnih.gov Specifically, it is made up of alpha (α) and beta (β) subunits, which are encoded by the MCCC1 and MCCC2 genes, respectively. wikipedia.orggenecards.orgmedlineplus.gov The functional MCCase holoenzyme is a dodecamer, with a total molecular weight of approximately 750 kDa, and is assembled from six alpha and six beta subunits, giving it an α6β6 quaternary structure. columbia.edunih.gov

The alpha subunit is the larger of the two, and in humans, it consists of 725 amino acids. wikipedia.org It plays a crucial role in the catalytic activity of the enzyme by housing two important functional domains: the biotin (B1667282) carboxylase (BC) domain and the biotin carboxyl carrier protein (BCCP) domain. nih.govcolumbia.edu The BC domain is responsible for catalyzing the carboxylation of a biotin molecule, which is covalently attached to the BCCP domain. nih.govnih.gov The beta subunit, composed of 563 amino acids in humans, contains the carboxyltransferase (CT) domain. wikipedia.org This domain is responsible for transferring the carboxyl group from the now-carboxylated biotin to the substrate, 3-methylcrotonyl-CoA. nih.govcolumbia.edu

Table 1: Structural and Compositional Characteristics of Human 3-Methylcrotonyl-CoA Carboxylase
CharacteristicDescriptionReference
Overall StructureHeterododecamer (α6β6) columbia.edunih.gov
Total Molecular Weight~750 kDa columbia.edu
Alpha Subunit (α)Encoded by the MCCC1 gene; contains the biotin carboxylase (BC) and biotin carboxyl carrier protein (BCCP) domains. wikipedia.orggenecards.orgmedlineplus.gov
Beta Subunit (β)Encoded by the MCCC2 gene; contains the carboxyltransferase (CT) domain. wikipedia.orggenecards.org
Holoenzyme ArchitectureA central hexameric core of β subunits (β6) with α subunit trimers at each end. columbia.edu
Active Site SeparationThe BC and CT active sites are separated by approximately 85 Å. columbia.edu

Mechanism of Carboxylation of 3-Methylcrotonyl-CoA

The carboxylation of 3-methylcrotonyl-CoA to form this compound is a two-step process that occurs at two separate active sites within the 3-methylcrotonyl-CoA carboxylase (MCCase) enzyme complex. nih.govelifesciences.org This reaction is dependent on the presence of ATP, bicarbonate, and the cofactor biotin. nih.gov

The catalytic cycle begins at the biotin carboxylase (BC) active site located on the alpha subunit. nih.gov Here, bicarbonate is activated by ATP, which increases its reactivity. wikipedia.org The biotin cofactor, which is covalently linked to the biotin carboxyl carrier protein (BCCP) domain of the alpha subunit, then performs a nucleophilic attack on the activated bicarbonate. wikipedia.orgnih.gov This results in the formation of carboxybiotin, with the carboxyl group now attached to the biotin molecule. wikipedia.org

Following its carboxylation, the BCCP domain, acting as a swinging arm, translocates the carboxybiotin to the carboxyltransferase (CT) active site situated on the beta subunit. columbia.edunih.gov At this second active site, the carboxyl group is transferred from carboxybiotin to the gamma-carbon of 3-methylcrotonyl-CoA. columbia.edunih.gov This transfer reaction forms the final product, this compound, and regenerates the biotin cofactor, which can then return to the BC active site to begin another catalytic cycle. wikipedia.org

Table 2: Key Steps in the Carboxylation of 3-Methylcrotonyl-CoA
StepLocationDescriptionReference
1. Bicarbonate Activation and Biotin CarboxylationBiotin Carboxylase (BC) domain on the α subunitATP activates bicarbonate, which is then transferred to the biotin cofactor, forming carboxybiotin. wikipedia.orgnih.gov
2. Translocation of CarboxybiotinBetween BC and CT domainsThe Biotin Carboxyl Carrier Protein (BCCP) domain swings the carboxybiotin from the BC active site to the CT active site. columbia.edunih.gov
3. Carboxyl Group TransferCarboxyltransferase (CT) domain on the β subunitThe carboxyl group is transferred from carboxybiotin to 3-methylcrotonyl-CoA, forming this compound. wikipedia.orgcolumbia.edu

Irreversibility of the 3MCCCase Reaction

While the carboxylation reaction catalyzed by 3-methylcrotonyl-CoA carboxylase (MCCase) is chemically reversible, within the physiological context of the leucine catabolic pathway, it is considered to be functionally irreversible. researchgate.netnih.gov The forward reaction, which consumes ATP, is highly exergonic, making the reverse reaction, the decarboxylation of this compound, thermodynamically unfavorable under normal cellular conditions. nih.gov

The continuous and efficient removal of the product, this compound, by the subsequent enzyme in the pathway, 3-methylglutaconyl-CoA hydratase, further drives the equilibrium of the MCCase reaction in the forward direction. bionity.com This concept of physiological irreversibility is crucial for the unidirectional flow of metabolites through the leucine degradation pathway, ensuring the efficient breakdown of leucine for energy production. researchgate.net In certain metabolic disorders where downstream enzymes are deficient, the accumulation of subsequent metabolites does not lead to a reversal of the MCCase reaction. nih.gov

Other Associated Enzymes

HMG-CoA Lyase (HMGCL) Activity and its Interplay with this compound

3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) is a crucial mitochondrial enzyme that catalyzes a key step in both ketogenesis and the catabolism of leucine. nih.govmedlink.com Specifically, it cleaves 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to produce acetyl-CoA and acetoacetate (B1235776). metabolicsupportuk.org A deficiency in HMGCL activity, an inherited metabolic disorder, leads to a blockage in these pathways. myriad.com

This blockage results in the accumulation of upstream metabolites, most notably HMG-CoA. nih.gov The enzyme 3-methylglutaconyl-CoA hydratase (AUH), which normally hydrates this compound to form HMG-CoA, can catalyze the reverse reaction when HMG-CoA levels are high. nih.gov This leads to an increase in the concentration of this compound. mdpi.com

This compound is an unstable and reactive molecule. mdpi.com Under conditions of its accumulation due to HMGCL deficiency, it can undergo a series of non-enzymatic chemical reactions. nih.govmdpi.com This includes isomerization to cis-3-methylglutaconyl-CoA, which can then cyclize to form cis-3-methylglutaconic anhydride (B1165640). nih.govmdpi.com This highly reactive anhydride can then lead to the acylation of proteins, a process termed 3MGCylation, potentially impairing their function. mdpi.com Thus, the interplay between HMGCL and this compound is significant, as the deficiency of the former leads to the accumulation and subsequent toxic side reactions of the latter. nih.govmdpi.com

Enzymes in Alternative Isovaleryl-CoA Biosynthesis

While isovaleryl-CoA is typically produced from the degradation of leucine, an alternative biosynthetic pathway has been identified in the myxobacterium Myxococcus xanthus, which becomes particularly active when leucine is limited. nih.govresearchgate.net This alternative route synthesizes isovaleryl-CoA from acetyl-CoA and involves a unique set of enzymes. asm.orgnih.gov

A key enzyme in this pathway that directly involves a derivative of this compound is 3-methylglutaconyl-CoA decarboxylase, also known as AibA/AibB. nih.govnih.gov This enzyme catalyzes the decarboxylation of 3-methylglutaconyl-CoA to yield 3,3-dimethylacrylyl-CoA. researchgate.netresearchgate.net

The pathway initiates with enzymes that are also part of the mevalonate-dependent isoprenoid biosynthesis pathway. nih.gov 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (MvaS) is a critical enzyme in this alternative route. researchgate.netasm.org The pathway proceeds through the formation of HMG-CoA, which is then converted to 3-methylglutaconyl-CoA. researchgate.net Following the action of 3-methylglutaconyl-CoA decarboxylase, the resulting 3,3-dimethylacrylyl-CoA is further reduced to isovaleryl-CoA by the enzyme AibC. researchgate.net This alternative pathway highlights a metabolic flexibility that allows for the production of essential metabolites like isovaleryl-CoA from more fundamental building blocks when the primary source is scarce. nih.gov

Table 3: Compound Names Mentioned in the Article
Compound Name
3,3-dimethylacrylyl-CoA
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3-methylcrotonyl-CoA
3-methylglutaconyl-CoA
Acetoacetate
Acetyl-CoA
Bicarbonate
Biotin
Carboxybiotin
cis-3-methylglutaconic anhydride
cis-3-methylglutaconyl-CoA
Isovaleryl-CoA
Leucine
This compound

Non Enzymatic Reactions and Derivatives of Trans 3 Methylglutaconyl Coa

Isomerization to cis-3-Methylglutaconyl-CoA

Under physiological conditions, trans-3-methylglutaconyl-CoA is susceptible to non-enzymatic isomerization, converting into its diastereomer, cis-3-methylglutaconyl-CoA. researchgate.netnih.gov This conversion is a critical first step in a cascade of non-enzymatic reactions. nih.gov

The transformation from the trans to the cis configuration occurs spontaneously without the aid of an enzyme. nih.gov While the trans isomer is the exclusive product in the leucine (B10760876) catabolism pathway, it readily isomerizes to the cis form. nih.gov This isomerization is a key event because the cis isomer is structurally arranged in a way that allows for subsequent intramolecular reactions that are not possible for the trans isomer. mdpi.comresearchgate.net The proposed chemical mechanism for this isomerization highlights the enhanced reactivity of this compound compared to its corresponding acid form, trans-3-methylglutaconic acid. nih.gov

The rate of isomerization between the trans and cis forms is influenced by environmental factors. Studies have demonstrated that increasing the temperature and incubation time promotes the isomerization of this compound. nih.gov For instance, while the reaction proceeds at 37°C, the rate is slow, occurring over days. nih.gov However, the process can be expedited for experimental purposes by adjusting these conditions. To minimize these spontaneous chemical reactions during in vitro assays, for example, experiments can be conducted at a lower temperature, such as 20°C. mdpi.com

FactorEffect on Isomerization Rate
Temperature Higher temperatures increase the rate of isomerization. nih.gov
Time Longer incubation times lead to a greater degree of isomerization. nih.govresearchgate.net

Formation of cis-3-Methylglutaconyl Anhydride (B1165640)

Following isomerization, cis-3-methylglutaconyl-CoA is structurally primed for a subsequent non-enzymatic reaction: the formation of a cyclic anhydride. mdpi.com

Unlike its trans counterpart, cis-3-methylglutaconyl-CoA can undergo intramolecular cyclization. nih.gov This reaction involves the nucleophilic attack from the carboxyl group onto the thioester, leading to the formation of cis-3-methylglutaconyl anhydride and the release of coenzyme A (CoA). nih.govresearchgate.net This cyclization is a critical step that leads to two potential subsequent events: hydrolysis to form cis-3-methylglutaconic acid or the acylation of proteins. researchgate.netresearchgate.net

Protein 3-Methylglutaconylation

The reactive cis-3-methylglutaconyl anhydride can participate in another significant non-enzymatic reaction: the acylation of proteins. researchgate.net This process, known as 3-methylglutaconylation, involves the covalent modification of protein lysine (B10760008) residues. researchgate.net The amino group of a lysine side chain can perform a nucleophilic attack on the anhydride, leading to the formation of a stable covalent adduct. researchgate.netnih.gov This post-translational modification has the potential to alter the structure and function of the affected proteins, and it has been demonstrated in vitro using proteins like bovine serum albumin (BSA). researchgate.net The extent of this protein acylation correlates with factors such as substrate concentration and incubation time. researchgate.netresearchgate.net

Mechanism of Lysine Side-Chain Acylation by cis-3-Methylglutaconyl Anhydride

The acylation of protein lysine residues by a derivative of this compound is a multi-step, non-enzymatic process that occurs under physiological conditions. nih.gov The sequence begins with the isomerization of this compound to cis-3-methylglutaconyl-CoA. nih.govmdpi.commdpi.com This stereochemical change is critical, as the cis isomer, unlike the trans form, is structurally positioned to undergo spontaneous intramolecular cyclization. nih.govnih.govmdpi.com

This cyclization event results in the formation of a reactive intermediate, cis-3-methylglutaconyl anhydride, and the release of free Coenzyme A (CoA). nih.govmdpi.commdpi.com Within the protein-dense environment of the mitochondrial matrix, this highly reactive anhydride is susceptible to nucleophilic attack. mdpi.com The ε-amino group of lysine side chains on nearby proteins can attack the anhydride, leading to the formation of a stable, covalent amide bond. nih.govmdpi.commdpi.com This process, known as 3-methylglutaconylation (MGcylation), represents a novel post-translational modification of proteins. nih.govmdpi.com The entire reaction sequence from this compound to protein acylation proceeds without the aid of enzymes. nih.govresearchgate.net

Table 1: Key Steps in Lysine Side-Chain Acylation

Step Reactant(s) Product(s) Key Feature
1. Isomerization This compound cis-3-Methylglutaconyl-CoA Non-enzymatic conversion to the cis form. nih.govmdpi.com
2. Cyclization cis-3-Methylglutaconyl-CoA cis-3-Methylglutaconyl Anhydride + CoA Intramolecular reaction unique to the cis isomer. nih.govmdpi.com

| 3. Acylation | cis-3-Methylglutaconyl Anhydride + Protein Lysine | 3-Methylglutaconylated Protein | Nucleophilic attack by lysine's ε-amino group. nih.govmdpi.com |

Detection and Characterization of 3-Methylglutaconylated Proteins

The identification and study of 3-methylglutaconylated proteins rely on advanced biochemical and analytical techniques. researchgate.net Immunological methods are central to the detection of this specific post-translational modification. nih.govresearchgate.net Researchers have successfully developed specific polyclonal antibodies (e.g., anti-3MGC IgG) by immunizing host animals with a 3-methylglutaconyl (3MGC) hapten conjugated to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH). nih.govresearchgate.net

These antibodies enable the use of immunoblotting, or Western blotting, to specifically detect 3-methylglutaconylated proteins in complex biological samples. nih.govresearchgate.net For instance, in vitro studies have demonstrated the acylation of a model protein, bovine serum albumin (BSA), by using anti-3MGC IgG to detect the modification after incubation in a system that generates this compound. researchgate.net

For more detailed characterization, including the precise identification of modification sites, mass spectrometry-based proteomics is the method of choice. oup.comjianhaidulab.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can pinpoint the exact lysine residues that have been acylated. oup.com The sensitivity of mass spectrometry can be enhanced by using affinity enrichment strategies to isolate acylated proteins or peptides from a complex mixture before analysis. jianhaidulab.com Furthermore, the growing field of bioinformatics has produced computational tools and comprehensive databases, such as the Compendium of Protein Lysine Modifications (CPLM), which aid in the prediction and cataloging of various acylation sites, including 3-methylglutaconylation. oup.combiocuckoo.cn

Table 2: Methods for Detecting 3-Methylglutaconylated Proteins

Method Principle Application
Immunoblotting (Western Blot) Uses specific antibodies (anti-3MGC IgG) to bind to the 3-methylglutaconyl modification on proteins separated by gel electrophoresis. nih.govresearchgate.net Detection and semi-quantification of modified proteins in a sample. researchgate.net
Mass Spectrometry (LC-MS/MS) Measures the mass-to-charge ratio of peptide fragments to identify the chemical modification and its precise location on the protein sequence. oup.comjianhaidulab.com Definitive identification of 3-methylglutaconylation and mapping of specific acylation sites. oup.com
Affinity Enrichment Employs antibodies or other affinity reagents to selectively capture and concentrate acylated proteins or peptides from a complex mixture. jianhaidulab.com Increasing the detection sensitivity of mass spectrometry for low-abundance modifications. jianhaidulab.com

| Computational Prediction | Utilizes algorithms and databases of known modification sites to predict potential acylation sites on proteins of interest. oup.combiocuckoo.cn | High-throughput screening and hypothesis generation for targeted experimental validation. oup.com |

Physiological Implications of Protein 3-Methylglutaconylation in Research Models

The modification is considered a key regulator in the metabolism of the amino acid leucine and in the control of insulin (B600854) secretion. frontiersin.org Studies on Sirtuin 4 knockout (SIRT4KO) mice, which lack the primary enzyme for removing this modification, have shown that the resulting dysregulation of leucine metabolism leads to increased basal and stimulated insulin secretion. nih.gov Over time, this can progress to conditions of glucose intolerance and insulin resistance, highlighting the role of 3-methylglutaconylation in systemic metabolic homeostasis. nih.gov The accumulation of this and related acylations is increasingly recognized as a molecular signal of defective mitochondrial function. mdpi.com

Enzymatic Deacylation by Sirtuin 4 (SIRT4)

The modification of proteins by 3-methylglutaconylation is a reversible process, regulated by a specific member of the sirtuin family of enzymes. Sirtuin 4 (SIRT4), a mitochondrial protein, has been identified as a robust NAD+-dependent deacylase that specifically targets and removes the 3-methylglutaconyl (MGc) group from lysine residues. nih.govnih.govfrontiersin.org

The enzymatic activity of SIRT4 is not limited to 3-methylglutaconylation; it also efficiently removes other structurally related dicarboxylic acyl groups that derive from leucine metabolism, such as 3-hydroxy-3-methylglutaryl (HMG) and methylglutaryl (MG) moieties. nih.govnih.gov The deacylation reaction is strictly dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov

By catalyzing the removal of these modifications, SIRT4 plays a crucial role in controlling the metabolic flux through the leucine oxidation pathway. nih.gov In vivo, proteins that have been 3-methylglutaconylated serve as direct substrates for SIRT4. mdpi.commdpi.com The enzymatic action of SIRT4 cleaves the acyl group from the lysine residue, releasing it as cis-3-methylglutaconic acid. mdpi.commdpi.com The discovery of this potent deacylase activity was a significant breakthrough in understanding the primary biological function of SIRT4, which had previously been considered enigmatic. nih.govnih.gov

Hydrolysis to cis-3-Methylglutaconic Acid

In addition to acylating proteins, the reactive intermediate cis-3-methylglutaconyl anhydride can undergo hydrolysis, a reaction that leads to a key metabolic byproduct observed in several disease states.

Spontaneous Hydrolysis of cis-3-Methylglutaconyl Anhydride

Once formed from the intramolecular cyclization of cis-3-methylglutaconyl-CoA, the cis-3-methylglutaconyl anhydride intermediate has two primary chemical fates. nih.govnih.govmdpi.com While one path leads to the acylation of proteins, the other involves a non-enzymatic reaction with water. nih.govresearchgate.net

This reaction is a spontaneous hydrolysis of the anhydride ring. nih.govnih.govmdpi.com The process yields cis-3-methylglutaconic acid as the final product. nih.govmdpi.commdpi.com This hydrolysis pathway provides a direct molecular explanation for the presence of the cis isomer of 3-methylglutaconic acid in the urine of patients with certain metabolic disorders. nih.govmdpi.com Research has shown that the stability of the anhydride, and thus the rate of its hydrolysis, is temperature-dependent. The anhydride is more stable at lower temperatures (e.g., 4°C), while higher physiological temperatures promote its hydrolysis to the corresponding acid. mdpi.com

Excretion as a Metabolic Byproduct in Research Models

The cis-3-methylglutaconic acid generated from the hydrolysis of the anhydride is ultimately excreted from the body in urine as a metabolic waste product. mdpi.comnih.gov The elevated urinary excretion of 3-methylglutaconic acid (3-MGA) is the defining biochemical hallmark of a heterogeneous group of inborn errors of metabolism known as the 3-methylglutaconic acidurias. nih.govsjdhospitalbarcelona.orgrupahealth.com

These disorders are broadly classified into two categories:

Primary 3-MGA-uria: Caused by genetic defects in the enzymes of the leucine catabolism pathway, such as 3-methylglutaconyl-CoA hydratase deficiency. This enzymatic block leads to the accumulation of this compound and, consequently, the formation and excretion of large quantities of 3-MGA. mdpi.comnih.gov

Secondary 3-MGA-uria: Occurs in the absence of any defects in leucine metabolism. Instead, these disorders are associated with broad mitochondrial dysfunction, such as an impaired tricarboxylic acid (TCA) cycle or defects in the electron transport chain. mdpi.comnih.gov This dysfunction causes an accumulation of acetyl-CoA, which is then shunted into an alternative pathway that produces this compound, leading to the subsequent formation and excretion of 3-MGA. nih.govresearchgate.net

The urinary level of 3-MGA is typically lower in secondary acidurias compared to the primary form. mdpi.com In this context, the excretion of 3-methylglutaconic acid serves as an important clinical and research biomarker—a "barometer" indicating underlying defective mitochondrial function. mdpi.comresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound
cis-3-Methylglutaconyl-CoA
cis-3-Methylglutaconyl Anhydride
cis-3-Methylglutaconic Acid 3-MGA
Coenzyme A CoA
Sirtuin 4 SIRT4
Keyhole Limpet Hemocyanin KLH
Bovine Serum Albumin BSA
3-Hydroxy-3-methylglutaryl-CoA HMG-CoA
Acetyl-CoA

Genetic and Molecular Regulation of Trans 3 Methylglutaconyl Coa Pathways

Gene Expression and Regulation of Enzymes

The enzymes participating in the trans-3-methylglutaconyl-CoA pathways are subject to precise regulation at both the transcriptional and translational levels, ensuring that their expression and activity are tailored to the metabolic needs of specific tissues.

The AUH gene, which encodes the enzyme 3-methylglutaconyl-CoA hydratase, is a key player in the leucine (B10760876) degradation pathway. This bifunctional mitochondrial protein not only catalyzes the hydration of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA but also exhibits RNA-binding activity. nih.govmedlineplus.gov The AUH protein specifically binds to AU-rich elements (AREs) located in the 3' untranslated regions (UTRs) of certain mRNAs, such as those for c-fos, c-myc, and granulocyte/macrophage colony-stimulating factor. nih.gov AREs are known to be signals for rapid mRNA degradation, suggesting that AUH may play a role in post-transcriptional regulation by influencing the stability of these transcripts. nih.govwikipedia.org This dual functionality points to a potential link between mitochondrial metabolism and gene regulation. wikipedia.org

While specific transcription factors that directly regulate the AUH gene are not yet fully elucidated, the presence of promoter and enhancer regions, as cataloged in databases like Ensembl and ENCODE, indicates that its expression is controlled by a complex interplay of regulatory elements. genecards.org The regulation of other enzymes in the pathway, such as HMG-CoA lyase, is also controlled at the level of gene expression, with tissue-specific expression patterns suggesting differential transcriptional control. nih.gov

The expression of enzymes involved in this compound metabolism varies significantly across different tissues, and several enzymes exist as distinct isoforms with specialized roles. The AUH gene, for instance, is expressed in various tissues, with the highest levels typically found in the liver. atlasgeneticsoncology.org

Notably, 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) demonstrates clear tissue-specific isoform expression. The major isoform, isoform 1, is most prominently expressed in the liver, where it plays a central role in ketogenesis. wikipedia.org In contrast, isoform 2 is found in tissues with high energy demands, such as the brain, heart, and skeletal muscle. wikipedia.org This differential expression is achieved through alternative splicing of the HMGCL gene. nih.govwikipedia.org The presence of an HMGCL isoform in the brain is significant, as it suggests a role for this pathway in cerebral energy metabolism. nih.govwikipedia.org Furthermore, a novel HMG-CoA lyase enzyme, encoded by the HMGCLL1 gene, has been identified with a dual localization in the endoplasmic reticulum and cytosol, and is particularly abundant in the brain and lungs. nih.govresearchgate.net

Similarly, 3-methylcrotonyl-CoA carboxylase (MCC), another key enzyme in leucine catabolism, is highly expressed in the liver and kidney. nih.gov Its presence has also been detected in various brain tumors, indicating that some neural cancer cells can catabolize leucine. nih.govnih.gov The expression of branched-chain amino acid transaminases (BCAT), which are involved in the initial steps of leucine breakdown, also shows tissue-specific patterns, with a cytosolic form (BCAT1) and a mitochondrial form (BCAT2) being expressed in the brain. nih.gov The table below summarizes the tissue-specific expression of key enzymes in the this compound pathway.

EnzymeGenePrimary Tissue(s) of ExpressionIsoforms/Notes
3-Methylglutaconyl-CoA HydrataseAUHLiver, KidneyAlso expressed in other tissues.
3-Hydroxy-3-methylglutaryl-CoA LyaseHMGCLLiver (isoform 1), Brain, Heart, Skeletal Muscle (isoform 2)Alternative splicing leads to different isoforms. nih.govwikipedia.org
3-Hydroxy-3-methylglutaryl-CoA Lyase-like 1HMGCLL1Brain, LungsA novel isoform with dual cytosolic and ER localization. nih.govresearchgate.net
3-Methylcrotonyl-CoA CarboxylaseMCCC1, MCCC2Liver, KidneyAlso found in certain brain tumors. nih.govnih.gov
Branched-chain Amino Acid TransaminaseBCAT1, BCAT2BrainBCAT1 is cytosolic, while BCAT2 is mitochondrial. nih.gov

Gene Knockout and Mutation Studies in Model Organisms

The use of model organisms with targeted gene mutations or knockouts has been instrumental in elucidating the in vivo functions of enzymes in the this compound pathways and the metabolic consequences of their deficiencies.

Mutations in the AUH gene are the underlying cause of 3-methylglutaconic aciduria type I, a rare autosomal recessive metabolic disorder. medlineplus.govwikipedia.orgmapmygenome.in These mutations lead to a deficiency in the 3-methylglutaconyl-CoA hydratase enzyme. medlineplus.gov The absence of a functional enzyme disrupts the breakdown of leucine, leading to a metabolic block. medlineplus.govwikipedia.org Consequently, this compound accumulates and is diverted into alternative metabolic pathways, resulting in the excessive excretion of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid in the urine. medlineplus.govwikipedia.org Animal models carrying AUH gene mutations would replicate these biochemical abnormalities, providing a valuable tool for studying the pathophysiology of the disease and for testing potential therapeutic interventions.

To investigate the specific role of HMGCL in the liver, researchers have generated liver-specific HMGCL knockout mice. These animal models have demonstrated that the depletion of HMGCL in hepatocytes leads to significant liver damage and an increased incidence of tumorigenesis. This underscores the critical role of hepatic HMGCL in maintaining liver homeostasis and its potential involvement in suppressing tumor development. The metabolic profile of these mice would be expected to show an accumulation of HMG-CoA and upstream metabolites of the leucine degradation pathway, along with impaired ketogenesis.

In the model plant Arabidopsis thaliana, the gene At4g16800 has been identified as an ortholog of the human AUH gene, encoding a mitochondrial 3-methylglutaconyl-CoA hydratase. Studies on knockout mutants of At4g16800 have revealed distinct phenotypic and metabolic changes. These knockout plants exhibit an accelerated senescence phenotype, particularly when subjected to extended periods of darkness. nih.gov Metabolically, the loss of At4g16800 function leads to the accumulation of the branched-chain amino acids leucine, isoleucine, and valine in the senescing leaves and seeds of the knockout plants. These findings highlight the conserved and crucial role of this enzyme in branched-chain amino acid catabolism across different kingdoms of life and suggest a link between this metabolic pathway and the regulation of senescence in plants.

The following table summarizes the key findings from gene knockout and mutation studies in various model organisms.

GeneOrganismPhenotypeMetabolic Consequences
AUHHuman (disease model)3-methylglutaconic aciduria type IAccumulation of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid. medlineplus.govwikipedia.org
HMGCLMouse (liver-specific knockout)Liver damage, tumorigenesisImpaired ketogenesis, accumulation of HMG-CoA and upstream metabolites.
At4g16800 (AUH ortholog)Arabidopsis thaliana (knockout)Accelerated senescence in darknessAccumulation of leucine, isoleucine, and valine. nih.gov

Protein-Protein Interactions and Post-Translational Modifications (excluding 3-methylglutaconylation)

RNA-Binding Activity of AUH

The AU RNA binding protein/enoyl-CoA hydratase (AUH), also known as 3-methylglutaconyl-CoA hydratase, is a unique bifunctional protein that exhibits both enzymatic and RNA-binding activities. wikipedia.orgsigmaaldrich.com Encoded by the AUH gene, this protein is a member of the enoyl-CoA hydratase/isomerase superfamily. wikipedia.org However, it is distinguished from other members of this family by its distinct ability to bind to RNA. wikipedia.org

AUH specifically interacts with AU-rich elements (AREs) located in the 3'-untranslated regions (3'-UTRs) of certain messenger RNAs (mRNAs). wikipedia.orgnih.gov These AREs, often containing the pentanucleotide sequence AUUUA, act as signals that earmark the mRNA for rapid degradation. wikipedia.orgnih.gov By binding to these elements, AUH is thought to play a role in regulating the stability of various transcripts, which can influence neuron survival. wikipedia.org In vitro studies have demonstrated that the recombinant AUH protein can specifically bind to the AU-rich transcripts of several important genes, including interleukin 3, granulocyte/macrophage colony-stimulating factor (GM-CSF), c-fos, and c-myc. nih.gov This interaction with AREs is a critical mechanism for controlling gene expression by modulating the lifespan of mRNAs. uniprot.org

The structural basis for AUH's RNA-binding capability is distinct from other known RNA-binding proteins. nih.gov The AUH protein forms a hexamer, which is a dimer of two trimers. nih.gov Unlike other proteins in its superfamily that typically have a negatively charged surface, the surface of the AUH hexamer is positively charged. wikipedia.orgnih.gov This positive charge is concentrated in wide, positively charged clefts formed between the two trimers. wikipedia.orgnih.gov These clefts feature lysine (B10760008) residues within the alpha helix H1, which are crucial for its RNA-binding function. wikipedia.orgnih.gov This arrangement of lysine residues has been described as a "lysine comb," which is thought to interact with the phosphate (B84403) backbone of single-stranded RNA. nih.gov The presence of RNA can also influence the oligomeric state of AUH, causing a shift to an asymmetric shape. wikipedia.org

Analytical Methodologies in Trans 3 Methylglutaconyl Coa Research

Enzyme Activity Assays

Characterizing the activity of enzymes that metabolize trans-3-methylglutaconyl-CoA, such as 3-methylglutaconyl-CoA hydratase (AUH) and 3-methylcrotonyl-CoA carboxylase (3MCCCase), is essential for diagnosing deficiencies and understanding their molecular mechanisms.

Enzyme activity for AUH and 3MCCCase can be determined in patient-derived cells, such as fibroblasts and leukocytes dovemed.com. Coupled enzyme assays are particularly useful for assessing multiple steps in the leucine (B10760876) degradation pathway simultaneously nih.gov.

A radiometric coupled assay has been developed that utilizes 3-methylcrotonyl-CoA and radiolabeled sodium bicarbonate (NaH14CO3) nih.gov. In this system, 3MCCCase incorporates the labeled bicarbonate into 3-methylcrotonyl-CoA to form labeled this compound. Subsequent enzymes, AUH and 3-hydroxy-3-methylglutaryl-CoA lyase, process this intermediate, and the resulting radiolabeled products are separated and quantified by HPLC nih.gov. This method allows for the functional assessment of all three enzymes in a single assay nih.gov.

For AUH specifically, assays have been developed based on the direct measurement of the conversion of (E)-3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA nih.gov. The activity of 3MCCCase, a biotin-dependent carboxylase, involves an ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form this compound wikipedia.orgmdpi.com.

Determining the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), provides fundamental information about its efficiency and affinity for its substrate.

For 3-methylglutaconyl-CoA hydratase (AUH), detailed kinetic studies have been performed. The purified recombinant human AUH enzyme shows high efficiency in converting this compound. Kinetic parameters have also been determined in control human fibroblast and lymphocyte lysates, providing baseline values for diagnostic comparison jci.org. An amino acid exchange (A240V) resulting from a missense mutation found in patients with 3-methylglutaconic aciduria type I leads to an enzyme with only 9% of the wild-type activity nih.gov.

EnzymeSourceSubstrateKm (μM)Vmaxkcat (s-1)Reference
AUHRecombinant Human(E)-3-Methylglutaconyl-CoA8.33.9 U/mg5.1 nih.gov
AUHControl Fibroblasts3-Methylglutaconyl-CoA6.9 (avg.)568-614 pmol/min/mgN/A jci.org
AUHControl Lymphocytes3-Methylglutaconyl-CoA9.3-9.51089-1359 pmol/min/mgN/A jci.org

Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of the enzyme-catalyzed reaction. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time.

For 3-methylcrotonyl-CoA carboxylase (3MCCCase), kinetic studies have revealed a significant disequilibrium in its catalytic activity. The forward reaction, which produces this compound, proceeds approximately 10 times faster than the reverse reaction nih.gov. This strong kinetic preference for the forward reaction is a key factor in the accumulation of this compound when downstream enzymes in the leucine degradation pathway are deficient nih.gov.

Investigation of Protein 3-Methylglutaconylation

The study of protein 3-methylglutaconylation, a post-translational modification, is crucial for understanding its role in cellular processes and the pathophysiology of related metabolic disorders. Researchers employ a variety of analytical techniques to detect, quantify, and characterize this specific type of protein acylation.

Immunoblotting with Specific Anti-3-Methylglutaconyl IgG Antibodies

Immunoblotting, or Western blotting, is a widely used technique to detect specific proteins in a sample. In the context of 3-methylglutaconylation research, this method is adapted to identify proteins that have been modified by the addition of a 3-methylglutaconyl group. This is achieved by using polyclonal or monoclonal antibodies that specifically recognize the 3-methylglutaconyl moiety attached to proteins.

The general workflow for this application involves several key steps. Initially, proteins from cell lysates or tissue extracts are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF). This membrane is subsequently incubated with a primary antibody, a specific anti-3-methylglutaconyl immunoglobulin G (IgG), which binds to the 3-methylglutaconylated proteins on the membrane.

Following the incubation with the primary antibody, the membrane is washed to remove any unbound antibodies. It is then incubated with a secondary antibody that is conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). This secondary antibody is directed against the constant region of the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal, such as a colorimetric or chemiluminescent output, which can be visualized and quantified.

In a specific application, researchers generated this compound (trans-3MGC-CoA) through the enzymatic activity of recombinant 3-methylcrotonyl CoA carboxylase (3MCCCase). This trans-3MGC-CoA was then incubated with bovine serum albumin (BSA). The resulting 3-methylglutaconylated BSA (3MGCylated BSA) was then detected via immunoblot analysis using anti-3MGC IgG antibodies researchgate.net. This approach not only confirms the presence of the modification but also allows for the investigation of factors that may influence the extent of protein 3-methylglutaconylation. For instance, the inclusion of this compound hydratase (AUH) in the incubation mix was shown to decrease the immunoblot signal intensity of 3MGCylated BSA, indicating that the hydration of trans-3MGC-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reduces the availability of the acyl donor for protein modification researchgate.net.

Experimental ComponentDescriptionPurpose
Protein Sample Cell lysates, tissue extracts, or purified proteins (e.g., BSA).To provide the substrate proteins for 3-methylglutaconylation.
SDS-PAGE Separates proteins by size.To resolve individual proteins within a complex mixture.
Membrane Transfer Transfers separated proteins to a solid support (PVDF or nitrocellulose).To immobilize proteins for antibody probing.
Primary Antibody Anti-3-methylglutaconyl IgG.To specifically bind to 3-methylglutaconylated proteins.
Secondary Antibody Enzyme-conjugated antibody (e.g., HRP-conjugated).To bind to the primary antibody and provide a means of detection.
Substrate Chemiluminescent or colorimetric substrate.To react with the enzyme on the secondary antibody and generate a signal.
Detection Imaging system to capture the signal.To visualize and quantify the levels of 3-methylglutaconylated proteins.

Enzyme-Linked Immunosorbent Assays (ELISAs)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the investigation of 3-methylglutaconylation, competitive ELISAs have been developed to quantify the levels of 3-methylglutaconic acid, the hydrolytic product of the reactive cis-3-methylglutaconyl anhydride (B1165640) intermediate.

In a competitive ELISA setup for this purpose, a known amount of 3-methylglutaconyl-conjugated protein (e.g., 3MGC-BSA) is immobilized onto the wells of a microtiter plate. The sample to be analyzed, which may contain free 3-methylglutaconic acid, is then added to the wells along with a limited amount of specific anti-3-methylglutaconyl IgG antibody. The free 3-methylglutaconic acid in the sample competes with the immobilized 3MGC-BSA for binding to the antibody.

After an incubation period, the unbound reagents are washed away. The amount of antibody that has bound to the immobilized 3MGC-BSA is then detected by adding an enzyme-conjugated secondary antibody, followed by a substrate that produces a measurable signal. The intensity of the signal is inversely proportional to the concentration of free 3-methylglutaconic acid in the sample. A higher concentration of 3-methylglutaconic acid in the sample will result in less antibody binding to the plate and thus a weaker signal.

A standard curve is generated using known concentrations of 3-methylglutaconic acid, which allows for the quantification of the acid in the unknown samples. Interestingly, studies have shown that these assays can exhibit different sensitivities for the cis and trans isomers of 3-methylglutaconic acid. For instance, one study reported that a competitive ELISA had a much lower limit of detection for cis-3-methylglutaconic acid compared to trans-3-methylglutaconic acid, suggesting a higher affinity of the antibody for the cis isomer researchgate.net.

Assay ComponentRole in the Assay
Microtiter Plate Solid phase for immobilizing the antigen.
Coating Antigen 3-methylglutaconyl-conjugated protein (e.g., 3MGC-BSA).
Sample Contains the unknown amount of free 3-methylglutaconic acid.
Primary Antibody Anti-3-methylglutaconyl IgG.
Secondary Antibody Enzyme-linked antibody that binds to the primary antibody.
Substrate Reacts with the enzyme to produce a detectable signal.
Standard Curve Used to determine the concentration of 3-methylglutaconic acid in the sample.

Proteomics Approaches for Identifying 3-Methylglutaconylated Proteins

Proteomics provides a powerful and unbiased approach to identify and quantify the entire set of proteins that are 3-methylglutaconylated in a cell or tissue under specific conditions. While a detailed, standardized workflow for 3-methylglutaconylation proteomics is still emerging, the general strategy would involve a combination of protein digestion, enrichment of modified peptides, and mass spectrometry-based analysis.

The typical bottom-up proteomics workflow begins with the extraction of proteins from the biological sample of interest. These proteins are then enzymatically digested, most commonly with trypsin, to generate a complex mixture of peptides. To specifically identify 3-methylglutaconylated peptides, an enrichment step would likely be necessary due to the potentially low abundance of this modification. This could involve affinity purification using the specific anti-3-methylglutaconyl IgG antibodies mentioned previously.

The enriched peptide fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the mass spectrometer, peptides are first separated by their mass-to-charge ratio (MS1 scan). Selected peptides are then fragmented, and the masses of the resulting fragment ions are measured (MS2 scan). The fragmentation pattern provides sequence information for the peptide.

The presence of a 3-methylglutaconyl modification on a peptide results in a characteristic mass shift. By searching the acquired MS/MS data against a protein sequence database with this specific mass modification included as a variable, it is possible to identify the modified peptides and, by extension, the proteins they originated from. The MS/MS spectra can also pinpoint the specific amino acid residue, typically a lysine (B10760008), that is acylated.

Bioinformatic analysis of the identified 3-methylglutaconylated proteins can provide insights into the cellular pathways and processes that are potentially regulated by this modification. This can include gene ontology (GO) enrichment analysis to identify over-represented biological processes, molecular functions, and cellular components.

StepDescriptionKey Considerations
Protein Extraction Isolation of total protein from cells or tissues.Maintaining protein integrity and preventing artificial modifications.
Tryptic Digestion Enzymatic cleavage of proteins into smaller peptides.Complete digestion is crucial for comprehensive analysis.
Enrichment (Optional) Affinity purification of 3-methylglutaconylated peptides.The specificity and efficiency of the enrichment method are critical.
LC-MS/MS Analysis Separation and sequencing of peptides.High-resolution mass spectrometry is required for accurate mass measurements.
Database Searching Matching experimental MS/MS spectra to theoretical spectra from a protein database.The search parameters must include the mass of the 3-methylglutaconyl group as a variable modification.
Bioinformatic Analysis Functional annotation and pathway analysis of identified proteins.To understand the biological significance of the findings.

In Vitro Systems and Model Reactions

To dissect the fundamental biochemical and chemical aspects of this compound, researchers utilize in vitro systems and model reactions. These controlled experimental setups allow for the detailed investigation of enzymatic activities and non-enzymatic chemical transformations involving this key metabolite.

Recombinant Enzyme Expression and Purification

The production of pure, active enzymes is a prerequisite for detailed in vitro studies. Recombinant DNA technology allows for the overexpression of specific enzymes in host organisms, such as Escherichia coli, followed by their purification. This approach has been instrumental in characterizing the enzymes involved in the metabolism of this compound.

For instance, recombinant 3-methylcrotonyl CoA carboxylase (3MCCCase) has been expressed and purified to facilitate the in vitro synthesis of trans-3MGC-CoA from 3-methylcrotonyl-CoA researchgate.netresearchgate.net. This provides a reliable source of trans-3MGC-CoA for subsequent experiments, as this compound is not commercially available researchgate.net. Similarly, recombinant 3MGC CoA hydratase (AUH) has been produced to study its role in the hydration of trans-3MGC-CoA to HMG-CoA researchgate.netnih.govmdpi.com.

The general process involves cloning the gene encoding the enzyme of interest into an expression vector, which is then introduced into a suitable host. The host cells are cultured under conditions that induce the expression of the recombinant protein. Subsequently, the cells are harvested, lysed, and the target enzyme is purified from the cell extract using various chromatographic techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. The purity and activity of the enzyme are then assessed before its use in functional assays.

Studies on Non-Enzymatic Chemical Reactions of this compound

In vitro studies have been crucial in elucidating the non-enzymatic reactivity of this compound. These experiments have revealed that trans-3MGC-CoA is an unstable molecule that can undergo a series of spontaneous chemical transformations under physiological conditions researchgate.netnih.gov.

A key finding from these studies is the isomerization of trans-3MGC-CoA to its cis isomer, cis-3-methylglutaconyl-CoA (cis-3MGC-CoA) nih.govnih.gov. This isomerization is significant because the cis form is structurally predisposed to undergo intramolecular cyclization, leading to the formation of a reactive cyclic intermediate, cis-3-methylglutaconyl anhydride (cis-3MGC anhydride), with the concomitant release of free coenzyme A (CoA) researchgate.netnih.govnih.gov.

Once formed, cis-3MGC anhydride has two primary fates that have been demonstrated in vitro. It can be hydrolyzed to form cis-3-methylglutaconic acid (cis-3MGC acid) nih.govnih.gov. Alternatively, the anhydride can react with nucleophilic groups on proteins, such as the ε-amino group of lysine residues, resulting in protein 3-methylglutaconylation researchgate.netnih.govnih.gov.

These non-enzymatic reactions have been investigated by incubating trans-3MGC-CoA, often generated in situ using recombinant 3MCCCase, under various conditions (e.g., different temperatures and incubation times) and analyzing the products. For example, the formation of 3MGCylated proteins can be monitored by immunoblotting, as described earlier, while the production of 3-methylglutaconic acid can be assessed by techniques such as gas chromatography-mass spectrometry (GC-MS) nih.gov.

ReactionDescriptionSignificance
Isomerization This compound converts to cis-3-Methylglutaconyl-CoA.This is the initial step in the non-enzymatic reaction cascade.
Intramolecular Cyclization cis-3-Methylglutaconyl-CoA forms cis-3-Methylglutaconyl anhydride and releases free CoA.This generates a highly reactive intermediate.
Hydrolysis cis-3-Methylglutaconyl anhydride reacts with water to form cis-3-Methylglutaconic acid.This explains the production of 3-methylglutaconic acid in certain metabolic disorders.
Protein Acylation cis-3-Methylglutaconyl anhydride reacts with lysine residues on proteins to form 3-methylglutaconylated proteins.This represents a potentially pathogenic consequence of trans-3MGC-CoA accumulation.

Biological Implications of Trans 3 Methylglutaconyl Coa in Research Models

Role in Mitochondrial Energy Metabolism

Mitochondria, the powerhouses of the cell, are central to energy production through the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). The accumulation of trans-3-methylglutaconyl-CoA is intricately linked to the dysfunction of these vital pathways.

Link to Tricarboxylic Acid Cycle (TCA Cycle) and Electron Transport Chain Dysfunction

In certain metabolic disorders, collectively known as secondary 3-methylglutaconic aciduria, the enzymes involved in leucine (B10760876) degradation are fully functional. mdpi.comresearchgate.net Instead, the underlying defects lie within the machinery of mitochondrial energy metabolism, such as the electron transport chain or ATP synthase. researchgate.netsemanticscholar.org When the ETC is impaired, the re-oxidation of the reduced cofactors NADH and FADH2 is hindered. mdpi.comnih.gov This leads to an increase in the mitochondrial NADH/FADH2 ratio, which in turn inhibits key enzymes of the TCA cycle that produce these reduced cofactors. nih.govbarthsyndrome.orgbarthsyndrome.org

As the TCA cycle slows, acetyl-CoA, the primary fuel for the cycle, accumulates. mdpi.comnih.gov To alleviate this buildup, the cell diverts acetyl-CoA into an alternative pathway. This "acetyl-CoA diversion pathway" involves the sequential condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.govnih.gov Subsequently, the enzyme 3-methylglutaconyl-CoA hydratase (AUH) catalyzes the dehydration of HMG-CoA to this compound. nih.govnih.gov This diversion highlights a direct link between ETC dysfunction, a stalled TCA cycle, and the production of this compound. semanticscholar.org

Impact on Cofactor Levels (NADH, FADH2)

The accumulation of this compound is a direct consequence of elevated mitochondrial NADH and FADH2 levels. mdpi.comnih.gov In conditions of compromised ETC function, the transfer of electrons from NADH and FADH2 to the ETC is impaired, leading to their accumulation in the mitochondrial matrix. mdpi.comsemanticscholar.orgmdpi.com This buildup of reduced cofactors acts as a feedback mechanism, inhibiting the activity of TCA cycle enzymes that generate them. nih.govbarthsyndrome.orgbarthsyndrome.org Consequently, the metabolic flux through the TCA cycle is reduced, causing acetyl-CoA to be shunted towards the synthesis of this compound. mdpi.comnih.gov Therefore, elevated this compound can be seen as an indicator of a reducing environment within the mitochondria, characterized by high levels of NADH and FADH2. semanticscholar.org

Impact on Cellular Homeostasis and Stress Response

The buildup of this compound and its derivatives can disrupt the delicate balance of cellular processes and trigger stress responses.

Accumulation of Metabolites as Indicators of Metabolic Perturbations

The presence of elevated levels of 3-methylglutaconic acid (3-MGA) and 3-methylglutaric acid in urine is a key diagnostic feature of 3-methylglutaconic aciduria. mdpi.commedlineplus.gov this compound is the precursor to these accumulating metabolites. mdpi.comresearchgate.net Under normal physiological conditions, this compound is efficiently converted to HMG-CoA. mdpi.com However, in both primary and secondary 3-methylglutaconic acidurias, its accumulation leads to the formation of 3-MGA through a series of non-enzymatic and enzymatic reactions. mdpi.comresearchgate.net

Interestingly, the urine of individuals with 3-methylglutaconic aciduria contains both the trans and cis isomers of 3-MGA. nih.gov Research has shown that this compound can undergo non-enzymatic isomerization to cis-3-methylglutaconyl-CoA. nih.govresearchgate.net This cis isomer can then cyclize to form a reactive anhydride (B1165640), which is subsequently hydrolyzed to cis-3-methylglutaconic acid. nih.govresearchgate.net Therefore, the profile of these excreted organic acids provides a valuable window into the underlying metabolic disturbances.

MetabolitePrecursorSignificance
3-Methylglutaconic acid (3-MGA)This compoundKey diagnostic marker for 3-methylglutaconic aciduria. mdpi.commedlineplus.gov
cis-3-Methylglutaconic acidcis-3-Methylglutaconyl-CoAFormed via isomerization of the trans isomer, indicating non-enzymatic side reactions. nih.govresearchgate.net
3-Methylglutaric acidThis compoundAnother accumulating metabolite in 3-methylglutaconyl-CoA hydratase deficiency. medlineplus.gov

Potential for Aberrant Protein Modifications

This compound is an unstable and reactive molecule. mdpi.comresearchgate.netresearchgate.net Its accumulation can lead to non-enzymatic chemical reactions, including the acylation of proteins, a process termed 3MGCylation. mdpi.comnih.govresearchgate.net This occurs through the formation of a reactive cyclic anhydride from the cis isomer of 3-methylglutaconyl-CoA. nih.govresearchgate.net This anhydride can then react with the lysine (B10760008) residues of proteins, forming a covalent modification. nih.govresearchgate.netmdpi.com

Evidence for in vivo protein 3MGCylation has been observed in mouse models with a deficiency in HMG-CoA lyase. mdpi.com This aberrant protein modification has the potential to alter the function and activity of affected proteins, contributing to the pathophysiology of diseases associated with this compound accumulation. barthsyndrome.orgbarthsyndrome.orgresearchgate.netmdpi.com The identification of specific protein targets for 3MGCylation is an active area of research. mdpi.com

Significance in Specific Research Areas

The study of this compound is particularly relevant to the field of inborn errors of metabolism. In primary 3-methylglutaconic aciduria, deficiencies in enzymes of the leucine degradation pathway, such as AUH or HMG-CoA lyase, lead to a direct buildup of this compound. mdpi.comnih.gov In secondary 3-methylglutaconic aciduria, the accumulation of this metabolite serves as a downstream indicator of a broader mitochondrial dysfunction. mdpi.comnih.gov Therefore, measuring this compound and its derivatives can aid in the diagnosis and classification of these complex metabolic disorders. mdpi.com

Biotechnology and Biofuel Production Research (e.g., isobutene precursor)

This compound is a key intermediate in engineered metabolic pathways for the production of isobutene, a valuable platform chemical and biofuel precursor. nih.govnih.gov Researchers are actively exploring the use of microbial cell factories to convert renewable resources into isobutene, offering a sustainable alternative to petrochemical-based production. engconfintl.orgimrpress.com

Several metabolic routes have been designed and implemented in microorganisms like Escherichia coli and cyanobacteria to produce isobutene. nih.govresearchgate.net One such pathway involves the conversion of acetyl-CoA to this compound. researchgate.net This is followed by a decarboxylation step to yield 3,3-dimethylacrylyl-CoA, which is subsequently reduced to isovaleryl-CoA. researchgate.net Isovaleryl-CoA can then be converted to isobutene. nih.gov

The development of these bio-based production processes is a significant step towards a circular bioeconomy, utilizing renewable feedstocks to produce valuable chemicals and fuels. engconfintl.orgdiva-portal.org

Table 1: Engineered Isobutene Production Pathways Involving this compound

OrganismKey Pathway StepsPrecursorKey EnzymesReference
Escherichia coliAcetyl-CoA → Acetoacetyl-CoA → HMG-CoA → this compound → 3,3-Dimethylacrylyl-CoA → Isovaleryl-CoA → IsobuteneAcetyl-CoAAcetyl-CoA acetyltransferase, HMG-CoA synthase, 3-Methylglutaconyl-CoA hydratase, 3-Methylglutaconyl-CoA decarboxylase, 3-Methyl-2-butenyl-CoA reductase researchgate.net
Synechocystis sp. PCC 6803α-ketoisocaproate → Isobuteneα-ketoisocaproateα-ketoisocaproate dioxygenase researchgate.netdiva-portal.org
Various3-Hydroxy-3-methylglutaryl-CoA → this compound → 3-Methylcrotonyl-CoA → 3-Methylcrotonic acid → Isobutene3-Hydroxy-3-methylglutaryl-CoA3-Methylglutaconyl-CoA hydratase, 3-Methylcrotonic acid decarboxylase google.com

This table is for illustrative purposes and may not be exhaustive.

Understanding Metabolic Flexibility in Organisms (e.g., plants under carbon starvation)

In plants, this compound is an intermediate in the catabolism of the branched-chain amino acid (BCAA) leucine. nih.govresearchgate.net This pathway is particularly important under conditions of carbon starvation, such as prolonged darkness, when plants utilize alternative energy sources. nih.govbiorxiv.org The breakdown of BCAAs provides electrons for the respiratory chain and intermediates for the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Research on Arabidopsis thaliana has identified the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase (encoded by the gene At4g16800) as a key player in leucine catabolism. nih.govresearchgate.net This enzyme catalyzes the conversion of this compound to 3-hydroxy-3-methylglutaryl-CoA. nih.gov

Studies on knockout mutants of Arabidopsis lacking a functional 3-methylglutaconyl-CoA hydratase have provided significant insights into its role. nih.govresearchgate.net When these mutant plants are subjected to dark-induced carbon starvation, they exhibit accelerated senescence compared to wild-type plants. nih.govresearchgate.net This phenotype is accompanied by a significant accumulation of free and total leucine, isoleucine, and valine. nih.govresearchgate.net These findings suggest that the inability to properly catabolize leucine due to the enzymatic block at the 3-methylglutaconyl-CoA hydratase step leads to a metabolic imbalance that compromises the plant's ability to cope with carbon deprivation. nih.gov

The study of this compound and its associated metabolic pathways in plants provides a window into their remarkable metabolic flexibility, highlighting how they adapt to changing environmental conditions and nutrient availability. plantae.org

Future Directions in Trans 3 Methylglutaconyl Coa Research

Unraveling Undiscovered Metabolic Roles

The primary established role of trans-3MGC-CoA is as an intermediate in the degradation pathway of the branched-chain amino acid leucine (B10760876). nih.gov However, the accumulation of its downstream product, 3-methylglutaconic acid (3MGA), in various inborn errors of metabolism—many of which are not directly related to leucine catabolism—suggests a broader significance. mdpi.com The excretion of 3MGA is now considered a potential "barometer of defective mitochondrial function." researchgate.netmdpi.comnih.gov

Future research will likely focus on elucidating roles for trans-3MGC-CoA beyond simple catabolism. A key area of investigation is the biological consequence of protein 3-methylglutaconylation (3MGCylation). This recently discovered post-translational modification arises from the inherent chemical reactivity of trans-3MGC-CoA. mdpi.comnih.gov The molecule can non-enzymatically isomerize to cis-3-methylglutaconyl-CoA, which is structurally primed to form a reactive cyclic anhydride (B1165640). researchgate.netresearchgate.netnih.gov This anhydride can then acylate the lysine (B10760008) residues of proteins. mdpi.com While the sirtuin SIRT4 has been identified as a deacylase for this modification, the full spectrum of proteins targeted for 3MGCylation and the functional consequences of this modification are largely unknown. researchgate.netmdpi.com Unraveling these targets may reveal novel regulatory mechanisms in metabolism, signaling, and cellular stress responses.

Furthermore, the "acetyl-CoA diversion pathway" represents another significant route for trans-3MGC-CoA synthesis, particularly under conditions of metabolic stress where mitochondrial acetyl-CoA levels are high. mdpi.comnih.gov This pathway, which runs in the reverse direction of the canonical leucine degradation steps, implicates trans-3MGC-CoA in central carbon metabolism and energy homeostasis in ways that are not fully appreciated. nih.govnih.gov Investigations into how different physiological and pathological states influence the flux through this pathway could reveal new functions for trans-3MGC-CoA in metabolic reprogramming.

Advanced Structural and Mechanistic Enzymology

The metabolism of trans-3MGC-CoA is controlled by several key enzymes. A deeper understanding of their structure and catalytic mechanisms is crucial for explaining the molecular basis of related diseases and for developing potential therapeutic strategies.

Key Enzymes in trans-3-Methylglutaconyl-CoA Metabolism

Enzyme EC Number Function Associated Pathway(s)
3-Methylglutaconyl-CoA Hydratase (AUH) 4.2.1.18 Catalyzes the hydration of trans-3MGC-CoA to (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netresearchgate.netebi.ac.uk Leucine Catabolism, Acetyl-CoA Diversion
3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL) 4.1.3.4 Cleaves HMG-CoA to acetyl-CoA and acetoacetate (B1235776). mdpi.com Deficiency leads to trans-3MGC-CoA accumulation. nih.gov Leucine Catabolism, Ketogenesis
3-Methylcrotonyl-CoA Carboxylase (MCCC) 6.4.1.4 Catalyzes the irreversible carboxylation of 3-methylcrotonyl-CoA to form trans-3MGC-CoA. mdpi.comnih.gov Leucine Catabolism

| Sirtuin 4 (SIRT4) | N/A | An NAD⁺-dependent deacylase that removes the 3-methylglutaconyl group from modified lysine residues. researchgate.netmdpi.comnih.gov | Protein Deacylation |

Future enzymology research should prioritize high-resolution crystal structures of these enzymes, particularly human AUH and HMGCL, complexed with their substrates or inhibitors. While the structure of human AUH is known, further studies could illuminate how disease-causing mutations affect its stability and function. ebi.ac.uk For instance, detailed mechanistic studies on AUH could explain its ability to catalyze the reverse reaction—the dehydration of HMG-CoA to trans-3MGC-CoA—which is central to the acetyl-CoA diversion pathway. nih.gov Understanding the catalytic mechanism, including the roles of key active site residues like Glu189 and Glu209 in AUH, is fundamental. ebi.ac.uk Similarly, investigating the structural basis for the substrate specificity and catalytic action of SIRT4 towards 3MGCylated proteins will be critical to understanding the regulation of this post-translational modification. researchgate.net

Development of Novel Research Probes and Tools

Progress in understanding the biology of trans-3MGC-CoA is intrinsically linked to the development of sophisticated tools to detect and manipulate it and its derivatives. The labile nature of trans-3MGC-CoA and its reactive downstream products presents both a challenge and an opportunity for chemical biology. mdpi.comresearchgate.net

A significant advance has been the creation of an antibody that specifically recognizes the 3-methylglutaconyl modification on lysine residues, enabling the detection of 3MGCylated proteins through immunoblotting. researchgate.netresearchgate.net However, more advanced probes are needed to expand the research toolkit.

Potential Future Research Probes and Tools

Tool Type Potential Application Research Goal
Clickable Metabolic Probes Introduction of bioorthogonal handles onto trans-3MGC-CoA precursors. Identification of 3MGCylated proteins via proteomics; tracking metabolic flux.
Fluorescent Analogs Synthesis of fluorescently-tagged trans-3MGC-CoA that can be tracked in live cells. Real-time visualization of subcellular localization and dynamics.
Affinity-Based Probes Development of probes to specifically capture and identify proteins that bind trans-3MGC-CoA or are regulated by it. Elucidating the "trans-3MGC-CoA interactome."
Reactive Intermediate Traps Chemical probes designed to react specifically with the cis-3MGC anhydride intermediate. Quantifying the formation of the reactive anhydride in cells and tissues.

| Advanced Analytical Methods | Improved chromatographic techniques to separate and quantify cis and trans isomers of 3MGC-CoA and 3MGA. scispace.comru.nl | Accurately determining the isomer ratios in biological samples, which may have diagnostic value. |

The development of such tools would allow researchers to move from correlational studies to a more direct interrogation of the roles of trans-3MGC-CoA and protein 3MGCylation in cellular processes.

Integrated Multi-Omics Approaches to Pathway Analysis

To fully comprehend the systemic impact of altered trans-3MGC-CoA metabolism, an integrated multi-omics approach is indispensable. researchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic view of the pathway and its regulatory networks. nih.gov

Genomics/Transcriptomics: Analyzing gene expression data from patients with 3-methylglutaconic aciduria or from model systems can identify differentially regulated genes and pathways that are affected by the accumulation of trans-3MGC-CoA. google.com This can help uncover downstream consequences and potential compensatory mechanisms.

Proteomics: Global proteomic analyses are essential for the unbiased, large-scale identification of proteins that are 3MGCylated. nih.gov Comparing the "3MGC-ome" under different metabolic conditions can reveal which cellular processes are most affected by this modification. Quantitative proteomics can also measure changes in the levels of enzymes involved in leucine catabolism and related pathways.

Metabolomics: Advanced metabolomic profiling can precisely quantify the levels of trans-3MGC-CoA, its isomers, and related metabolites (e.g., HMG-CoA, 3MGA, acetyl-CoA) in cells, tissues, and biofluids. nih.gov This is crucial for understanding the flux through different metabolic routes, such as the balance between leucine catabolism and the acetyl-CoA diversion pathway. string-db.org

Integrating these large-scale datasets will allow for the construction of comprehensive network models of trans-3MGC-CoA metabolism. nih.gov Such models can predict metabolic flux, identify key regulatory nodes, and generate new hypotheses about the undiscovered roles of this fascinating and reactive metabolite.

Q & A

Basic: How can trans-3-methylglutaconyl-CoA be detected and quantified in biological samples?

Methodological Answer:
Detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards for precise quantification. Enzymatic assays are also used, leveraging its role as a substrate or intermediate in reactions catalyzed by methylglutaconyl-CoA hydratase (e.g., coupling with NADH oxidation to measure activity). For reproducibility, validate assays using predefined acceptance criteria (e.g., linearity, precision) and adhere to ALCOA+ principles for documentation . Structural confirmation can utilize nuclear magnetic resonance (NMR) to resolve its 2-enoyl-CoA conformation .

Basic: What metabolic pathways involve this compound?

Methodological Answer:
This compound is central to two pathways:

Leucine Catabolism : Formed during the degradation of isovaleryl-CoA via β-oxidation, it is subsequently hydrated to (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by methylglutaconyl-CoA hydratase .

Mevalonate Shunt : In non-sterol metabolism, it acts as an intermediate in the conversion of mevalonate to HMG-CoA, bypassing HMG-CoA reductase .
To map these pathways, isotopic tracing (e.g., ¹⁴C-labeled substrates) and enzyme activity assays in tissue homogenates are recommended .

Advanced: How can researchers resolve contradictions in enzymatic regulation of this compound across species or tissues?

Methodological Answer:
Contradictions (e.g., differential substrate affinity in bacterial vs. mammalian systems) require:

  • Comparative Kinetic Studies : Purify homologs of methylglutaconyl-CoA hydratase from diverse species and measure kinetic parameters (Km, Vmax) under standardized conditions .
  • Gene Knockout Models : Use CRISPR/Cas9 to disrupt associated genes (e.g., HMGCS2) and analyze metabolic flux via metabolomics .
  • Structural Biology : Resolve enzyme-cofactor binding modes via X-ray crystallography to identify species-specific regulatory motifs .

Advanced: What experimental designs are optimal for studying this compound’s role in protein acylation?

Methodological Answer:
To investigate non-enzymatic protein acylation:

  • Radiolabeled Probes : Synthesize [³H]- or [¹⁴C]-labeled trans-3-methylglutaconyl-CoA and track incorporation into proteins via autoradiography .
  • Click Chemistry : Use alkyne-tagged analogs for bioorthogonal labeling, followed by streptavidin pulldown and proteomic identification .
  • Functional Assays : Measure changes in protein activity post-acylation (e.g., enzyme inhibition) using kinetic assays .

Advanced: How can researchers ensure reproducibility in metabolic flux studies involving this compound?

Methodological Answer:

  • Isotopic Tracers : Use uniformly ¹³C-labeled leucine or mevalonate to trace carbon flow into trans-3-methylglutaconyl-CoA, coupled with mass spectrometry for quantitation .
  • Statistical Rigor : Predefine sample sizes and exclusion criteria to avoid bias; use ANOVA for multi-group comparisons .
  • Data Transparency : Share raw datasets and analytical pipelines via repositories (e.g., MetaboLights), adhering to FAIR principles .

Basic: What structural features of this compound influence its reactivity?

Methodological Answer:
The 2-enoyl-CoA moiety enables nucleophilic attack during hydration reactions, while the thioester bond at C1 drives its high-energy state. Key methods:

  • NMR Spectroscopy : Resolve double-bond geometry (trans-configuration) and confirm CoA linkage .
  • Computational Modeling : Use density functional theory (DFT) to predict electrophilic regions susceptible to enzymatic modification .

Advanced: What non-canonical roles does this compound play beyond central metabolism?

Methodological Answer:
Emerging roles include:

  • Post-Translational Modification : Covalent modification of lysine residues in mitochondrial proteins, analyzed via immunoblotting with anti-acyllysine antibodies .
  • Signaling Modulation : Test its impact on kinase activity (e.g., AMPK) using in vitro phosphorylation assays .
  • Cross-Species Studies : Compare acylated protein profiles in knockout vs. wild-type models via SILAC-based proteomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.